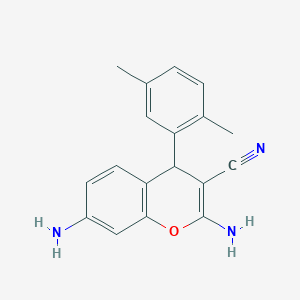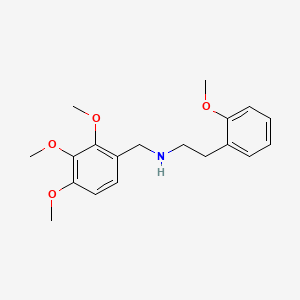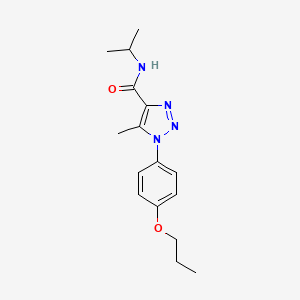
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile, also known as DMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase C. This enzyme is involved in various cellular processes, including cell proliferation and differentiation, and its dysregulation has been linked to several diseases, including cancer. This compound has been shown to inhibit the activity of protein kinase C in vitro, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of protein kinase C and reduce the production of reactive oxygen species. In vivo studies have shown that this compound has anti-tumor properties in animal models, but further studies are needed to determine its efficacy in humans.
实验室实验的优点和局限性
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a simple method and has been reported to have low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to form aggregates in solution. These limitations may affect its efficacy in some experiments and require further optimization.
未来方向
There are several future directions for the study of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer properties and its mechanism of action. This may involve testing its efficacy in different cancer cell lines and animal models and identifying its molecular targets. Another potential direction is to explore its applications in material science, such as the synthesis of fluorescent dyes and polymers. Additionally, this compound may have potential applications in other fields, such as analytical chemistry and drug delivery. Further studies are needed to explore these potential applications.
合成方法
The synthesis of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-nitrobenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with potassium cyanide to obtain this compound. This synthesis method has been reported in several research articles and has been optimized to yield high purity this compound.
科学研究应用
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been tested for its anti-cancer properties and has shown promising results. It has also been studied as a potential inhibitor of protein kinase C, which is involved in various cellular processes. In material science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, this compound has been utilized as a reagent for the detection of metal ions.
属性
IUPAC Name |
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-3-4-11(2)14(7-10)17-13-6-5-12(20)8-16(13)22-18(21)15(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXTYPIPGDFAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4884922.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)
![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)




![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)